molecular formula C10H8S B1663976 1-Naphthalenethiol CAS No. 529-36-2

1-Naphthalenethiol

Cat. No. B1663976
CAS RN: 529-36-2
M. Wt: 160.24 g/mol
InChI Key: SEXOVMIIVBKGGM-UHFFFAOYSA-N
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Description

1-Naphthalenethiol (1-NAT) is an organosulfur compound with the formula C10H7SH . It is a standard analyte that can be diffused in the polymeric network for the detection of optical properties .


Synthesis Analysis

A practical synthesis of 1-Naphthalenethiol involves the tin/HCl-reduction of the naphthalene-1-sulfonyl chloride . It can also be prepared from 1-bromonaphthalene by Pd-catalyzed reaction with the silylthiolate i Pr 3 SiSK followed by hydrolysis of the silathioether .


Molecular Structure Analysis

The molecular structure of 1-Naphthalenethiol is represented by the formula C10H8S . Its molecular weight is 160.236 .


Chemical Reactions Analysis

1-Naphthalenethiol has been studied using surface-enhanced Raman scattering (SERS) for ultrasensitive chemical analysis . The vibrational spectra, including infrared and Raman spectra of the target molecules, were reviewed and the observed frequencies were interpreted aided by local density functional theory (DFT) calculations .


Physical And Chemical Properties Analysis

1-Naphthalenethiol is a white solid . It is steam volatile and is purified by distillation in the absence of O2, as it oxidizes to the disulfide .

Scientific Research Applications

Chemical Analysis Using Surface-Enhanced Raman Scattering

1-Naphthalenethiol (1-NAT) has been utilized in chemical analysis through surface-enhanced Raman scattering (SERS). This method, involving the use of metal nanostructures, enables ultrasensitive detection of 1-NAT, with detection limits reaching the zeptomole regime. This approach is significant for analyzing very low concentrations of 1-NAT in various contexts (Álvarez-Puebla et al., 2004).

Environmental Monitoring and Safety

1-Naphthol, a related compound of 1-NAT, is monitored for environmental safety due to its role as a metabolite of pesticides and other pollutants. A novel hapten strategy was developed to create a competitive indirect enzyme-linked immunosorbent assay (ciELISA) for detecting 1-naphthol in urine samples. This assay is crucial for monitoring exposure to certain pollutants and providing technical support in establishing biological exposure levels (Chen et al., 2020).

Toxicological Research

The toxicity of naphthalene, a compound related to 1-NAT, has been studied for its effects on Tribolium castaneum, an animal model. This research is pivotal in understanding the toxicological impacts of naphthalene exposure, which can induce alterations in reproduction, development, metamorphosis, and other vital biological processes (Pájaro-Castro et al., 2017).

Photocatalytic Degradation in Water Treatment

1-Naphthol, a derivative of naphthalene, has been targeted for removal from water via photocatalytic degradation. This process,involving N, S-doped TiO2 on silica sulfuric acid, demonstrates the potential of using advanced photocatalytic techniques for treating wastewater containing 1-naphthol. The study's findings, including high removal efficiency under visible light, are significant for environmental cleanup and pollution control (Mahmoodi et al., 2022).

Electro-Optical and Nonlinear Properties in Material Science

Research on naphthalene-based compounds, including those similar to 1-NAT, has been conducted to explore their electro-optical and nonlinear properties. These studies are crucial in the field of organic semiconductors, potentially leading to advancements in solar cell technology and nonlinear optics. The research delves into the synthesis, electronic structure-property relationships, and applications of these compounds in various technological domains (Irfan et al., 2017).

Naphthalene Diimides in Supramolecular Chemistry

Naphthalene diimides (NDIs), related to 1-NAT, have extensive applications in supramolecular chemistry, including their use in sensors, molecular switching devices, and medicinal applications. NDIs are also explored for their potential in artificial photosynthesis and as intercalating agents with DNA. This comprehensive review of NDIs underscores their versatility and potential for innovative applications in material science and medicine (Bhosale et al., 2008).

Safety And Hazards

1-Naphthalenethiol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed . It is advised to rinse immediately with plenty of water in case of eye contact or skin contact .

Future Directions

While specific future directions for 1-Naphthalenethiol are not mentioned in the available resources, its use in ultrasensitive chemical analysis using surface-enhanced Raman scattering (SERS) suggests potential applications in analytical chemistry .

properties

IUPAC Name

naphthalene-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXOVMIIVBKGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060185
Record name 1-Naphthalenethiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalenethiol

CAS RN

529-36-2
Record name 1-Naphthalenethiol
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Record name 1-Naphthalenethiol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenethiol
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Record name 1-Naphthalenethiol
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Record name Naphthalene-1-thiol
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Record name 1-NAPHTHALENETHIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
310
Citations
J Sette-Ducati, R Donnelly, AJ Molski… - The Journal of …, 2023 - ACS Publications
A two-dimensional (2D) mixture in the form of a self-assembled monolayer composed of two distinct organothiol compounds was created by sequentially depositing 1-naphthalenethiol (…
Number of citations: 6 pubs.acs.org
HJ Jhuo, SH Liao, YL Li, PN Yeh… - Advanced Functional …, 2016 - Wiley Online Library
… In this study, we propose a new additive 1-naphthalenethiol (SH-na) that can serve for integrated bulk and surface morphology controls, via a conventional spin-casting process …
Number of citations: 62 onlinelibrary.wiley.com
RA Alvarez-Puebla, DS Dos Santos Jr, RF Aroca - Analyst, 2004 - pubs.rsc.org
… experimental conditions for ultrasentitive chemical analysis of 1-naphthalenethiol (1-NAT) and 2… The achieved detection limit for 1-naphthalenethiol, and for 2-naphthalenethiol, on silver …
Number of citations: 192 pubs.rsc.org
A La Porta, M Grzelczak, LM Liz-Marzán - ChemistryOpen, 2014 - Wiley Online Library
… Plasma cleaning allowed us to recycle the substrates, and we also demonstrate the possibility to detect molecules from the gas phase by using 1-naphthalenethiol (1-NAT) as a volatile …
A Teixeira, JL Paris, F Roumani, L Diéguez, M Prado… - Materials, 2020 - mdpi.com
… , (2) 1-naphthalenethiol as Raman reporter, and (3) glutathione as a bioinspired chelating agent of magnesium (II) ions. Thus, the variation in the SERS signal of 1-naphthalenethiol was …
Number of citations: 36 www.mdpi.com
V Valenta, M Vlková, M Valchář… - Collection of …, 1991 - cccc.uochb.cas.cz
… Compound Vila was prepared by method A, ie by reaction of 1-naphthalenethiol'9 with N,N-dimethyl-3-chloro-3-phenylpropylamine7. The demethylation of Vila by method B led to the …
Number of citations: 6 cccc.uochb.cas.cz
AR Katritzky, R Murugan, M Balasubramanian… - Energy & …, 1991 - ACS Publications
The aquathermolysis reactivity of nine organic sulfur compounds was investigated to determine their potential to generate hydrogen sulfide during the cyclic steam stimulation process …
Number of citations: 46 pubs.acs.org
MR Islami, H Sheibani, FA Hosseininasab… - … , Sulfur, and Silicon …, 2007 - Taylor & Francis
… Similarly, 1-naphthalenethiol reacted with acetylenic esters in the presence of Ph 3 P to give … in the presence of 1-naphthalenethiol or anilinobutenamide derivative as a proton source in …
Number of citations: 7 www.tandfonline.com
B Miller - 1984 - osti.gov
… The rate of reductive desulfuration of 1-naphthalenethiol by potassium iodide and … Quantitative yields of naphthalene were obtained from 1-naphthalenethiol at 140/sup 0/C in …
Number of citations: 0 www.osti.gov
TS Reddy, SH Shin, MS Choi - Dyes and Pigments, 2019 - Elsevier
… The higher enhancement factor of 5 was ascribed to the increased flexibility of 2–naphthalenethiol derivative compared to that of 1–naphthalenethiol derivative NAT 5 [14,31]. …
Number of citations: 15 www.sciencedirect.com

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